![molecular formula C21H26N2O3S B2867018 N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]benzamide CAS No. 899955-84-1](/img/structure/B2867018.png)

N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

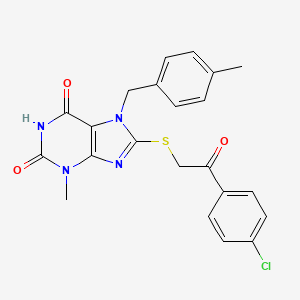

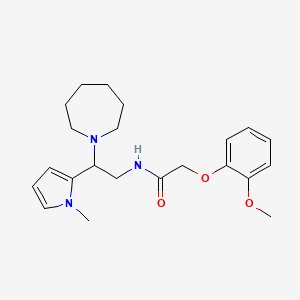

“N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]benzamide” is a compound that has been mentioned in the context of drug discovery . It is a derivative of piperidine, a six-membered heterocyclic system that is a pivotal cornerstone in the production of drugs .

Synthesis Analysis

The synthesis of similar compounds often involves coupling reactions . For instance, a series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Scientific Research Applications

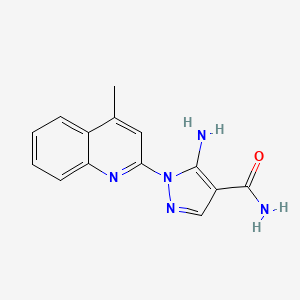

Inhibition of Carbonic Anhydrase Isoforms

One significant application is in the inhibition of carbonic anhydrase (CA) isoforms. For example, novel acridine and bis acridine sulfonamide compounds, synthesized from a similar sulfonamide base structure, have shown effective inhibitory activity against cytosolic CA isoforms II and VII. These isoforms were inhibited with half maximal inhibitory concentrations (IC50) in the nanomolar range, highlighting their potential in therapeutic applications targeting these enzymes (Ulus et al., 2013).

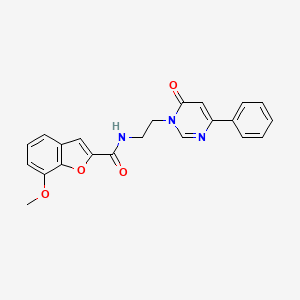

Remote Sulfonylation of Aminoquinolines

Another application is in the field of organic synthesis, where N-(quinolin-8-yl)benzamide derivatives underwent remote sulfonylation at the C5 position. This process was developed using sodium sulfinates as sulfide sources, offering an environmentally friendly and efficient method for synthesizing N-(5-(phenylsulfonyl)quinolin-8-yl)benzamide derivatives (Xia et al., 2016).

Cardiac Electrophysiological Activity

Research into the cardiac electrophysiological properties of N-substituted-4-(1H-imidazol-1-yl)benzamides, including benzene-sulfonamides, has shown that certain compounds exhibit potency comparable to known class III agents in in vitro assays. This suggests potential applications in developing new therapies for arrhythmias (Morgan et al., 1990).

Antimicrobial and Insect-repellent Properties

Innovative research combined the anti-bacterial strengths of sulfonamides with the insect-repellent property of DEET to synthesize azo reactive dyes. These dyes displayed both anti-bacterial activities and insect-repellent efficacy, showcasing a multifunctional application in materials potentially useful for healthcare and textile industries (Mokhtari et al., 2014).

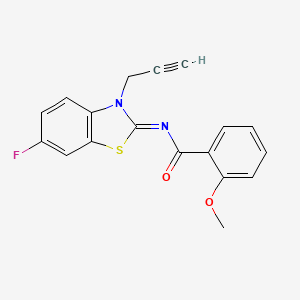

Molecular Docking and Spectroscopic Studies

A study focusing on the molecular structure and docking analyses of N-((4-aminophenyl)sulfonyl)benzamide has explored its bioactive nature, including antifungal and antiviral activities. The research highlights the compound's structural behavior and bioactivity potential through computational calculations and molecular docking studies (FazilathBasha et al., 2021).

Mechanism of Action

Target of Action

The primary target of this compound is Beta-secretase 1 (BACE1) . BACE1 is a protease enzyme responsible for the proteolytic processing of the amyloid precursor protein (APP), a process that is implicated in the pathogenesis of Alzheimer’s disease .

Mode of Action

The compound interacts with its target, BACE1, by inhibiting its activity . This inhibition prevents the formation of beta-amyloid plaques, which are a hallmark of Alzheimer’s disease . The compound may also interact with the peripheral anionic site of acetylcholinesterase (AChE), inhibiting AChE-mediated beta-amyloid fibrillogenesis .

Biochemical Pathways

The compound affects the amyloidogenic pathway, which leads to the formation of beta-amyloid plaques in Alzheimer’s disease . By inhibiting BACE1, the compound prevents the cleavage of APP into beta-amyloid peptides, thereby reducing plaque formation .

Pharmacokinetics

Like many other piperidine derivatives, it is likely to have good bioavailability and distribution characteristics .

Result of Action

The compound’s action results in a reduction in beta-amyloid plaque formation, which can alleviate the symptoms of Alzheimer’s disease . It also exerts a neuroprotective action on SH-SY5Y cells towards beta-amyloid and H2O2-mediated cell death and oxidative injury by inhibiting reactive oxygen species (ROS) generation .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state and, consequently, its interaction with its target . Additionally, the presence of other substances, such as binding proteins or metabolizing enzymes, can also affect the compound’s action .

Biochemical Analysis

Biochemical Properties

Based on its structural similarity to other benzylpiperidine derivatives, it may interact with various enzymes and proteins .

Molecular Mechanism

The molecular mechanism of action of N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)benzamide is not well-defined. It may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of N-(2-((4-benzylpiperidin-1-yl)sulfonyl)ethyl)benzamide at different dosages in animal models have not been reported. Future studies could provide valuable insights into its threshold effects and potential toxic or adverse effects at high doses .

Properties

IUPAC Name |

N-[2-(4-benzylpiperidin-1-yl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S/c24-21(20-9-5-2-6-10-20)22-13-16-27(25,26)23-14-11-19(12-15-23)17-18-7-3-1-4-8-18/h1-10,19H,11-17H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUFRPBTDRASJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2866939.png)

![[4-[(3,4-Dichlorophenyl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2866941.png)

![1-((tetrahydrofuran-2-yl)methyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2866943.png)

![5-((4-Ethylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2866944.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-3-carboxylic acid](/img/structure/B2866945.png)

![Tert-butyl (1R,5R)-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/no-structure.png)